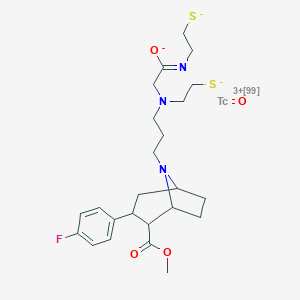

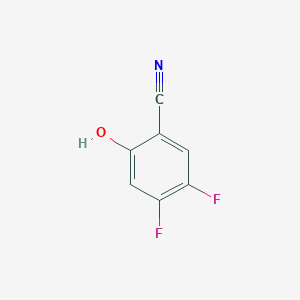

4,5-Difluoro-2-hydroxybenzonitrile

Overview

Description

L-Chicoric Acid is a naturally occurring phenolic compound belonging to the caffeic acid derivatives. It is primarily found in plants such as Echinacea purpurea, chicory, and basil. The molecular formula of L-Chicoric Acid is C22H18O12, and it is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties .

Scientific Research Applications

L-Chicoric Acid has a wide range of scientific research applications:

Chemistry: Used as a standard for analytical methods and as a precursor for synthesizing other compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and antioxidant activities. .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Chicoric Acid can be synthesized through various chemical methods. One common approach involves the esterification of caffeic acid with tartaric acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure L-Chicoric Acid .

Industrial Production Methods

Industrial production of L-Chicoric Acid primarily relies on extraction from natural sources. Echinacea purpurea is the most common plant used for this purpose. The extraction process involves harvesting the plant material, drying it, and then using solvents like ethanol or methanol to extract the compound. The extract is further purified to isolate L-Chicoric Acid .

Chemical Reactions Analysis

Types of Reactions

L-Chicoric Acid undergoes various chemical reactions, including:

Oxidation: L-Chicoric Acid can be oxidized to form quinones, which are compounds with potential biological activities.

Reduction: Reduction of L-Chicoric Acid can lead to the formation of dihydro derivatives.

Substitution: The hydroxyl groups in L-Chicoric Acid can undergo substitution reactions with various reagents to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride or alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Esters and ethers

Mechanism of Action

L-Chicoric Acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antiviral Activity: It inhibits viral replication by blocking viral enzymes, such as HIV integrase, and modulating the immune response

Comparison with Similar Compounds

L-Chicoric Acid is often compared with other caffeic acid derivatives, such as:

Chlorogenic Acid: Found in coffee and various fruits, it has similar antioxidant and anti-inflammatory properties but differs in its esterification with quinic acid instead of tartaric acid.

Rosmarinic Acid: Found in rosemary and other Lamiaceae plants, it shares similar bioactivities but has a different molecular structure, being an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid

L-Chicoric Acid stands out due to its unique combination of two caffeic acid molecules esterified with tartaric acid, which contributes to its distinct pharmacological profile and higher potency in certain bioactivities .

properties

IUPAC Name |

4,5-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLMZTIHUMKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631005 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186590-36-3 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)